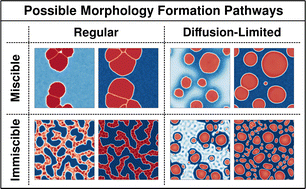Crystalline morphology formation in phase-field simulations of binary mixtures†
Journal of Materials Chemistry C Pub Date: 2023-11-03 DOI: 10.1039/D3TC03047D
Abstract
Understanding the morphology formation process of solution-cast photoactive layers (PALs) is crucial to derive design rules for optimized and reliable third-generation solar cell fabrication. For this purpose, a Phase-Field (PF) computational framework dedicated to the simulation of PAL processing has recently been developed. In this study focused on non-evaporating, crystallizing binary mixtures, distinct crystalline morphology formation pathways are characterized by a systematic exploration of the model's parameter space. It is identified how, depending on material properties, regular, dilution-enhanced, diffusion-limited and demixing-assisted crystallization can take place, and which associated structures then arise. A comprehensive description of the thermodynamic and kinetic mechanisms that respectively drive these separate crystallization modes is provided. Finally, comparisons with experimental results reported in the literature highlight the promising potential of PF simulations to support the determination of process–structure relationships for improved PAL production.


Recommended Literature
- [1] Determination of halofuginone hydrobromide in medicated animal feeds
- [2] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [3] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [4] Front cover
- [5] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†
- [6] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [7] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [8] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [9] Contents
- [10] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 117902-15-5
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 19396-73-7
-
CAS no.: 119823-35-7









